N-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
Brand Name:
Vulcanchem
CAS No.:
852046-36-7
VCID:
VC0353074
InChI:
InChI=1S/C13H12N4O2S2/c1-8-15-16-12(20-8)14-11(18)6-7-17-9-4-2-3-5-10(9)21-13(17)19/h2-5H,6-7H2,1H3,(H,14,16,18)
SMILES:
CC1=NN=C(S1)NC(=O)CCN2C3=CC=CC=C3SC2=O
Molecular Formula:
C13H12N4O2S2
Molecular Weight:
320.4g/mol
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
CAS No.: 852046-36-7
Main Products
VCID: VC0353074
Molecular Formula: C13H12N4O2S2
Molecular Weight: 320.4g/mol
CAS No. | 852046-36-7 |
---|---|
Product Name | N-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide |
Molecular Formula | C13H12N4O2S2 |
Molecular Weight | 320.4g/mol |
IUPAC Name | N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
Standard InChI | InChI=1S/C13H12N4O2S2/c1-8-15-16-12(20-8)14-11(18)6-7-17-9-4-2-3-5-10(9)21-13(17)19/h2-5H,6-7H2,1H3,(H,14,16,18) |
Standard InChIKey | ZGXQXPLVGCHNLG-UHFFFAOYSA-N |
SMILES | CC1=NN=C(S1)NC(=O)CCN2C3=CC=CC=C3SC2=O |
Canonical SMILES | CC1=NN=C(S1)NC(=O)CCN2C3=CC=CC=C3SC2=O |
PubChem Compound | 767834 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume